

Application Note: ^1H NMR Spectroscopic Characterization of 4,4'-Diamino-2-methylazobenzene

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Compound of Interest

Compound Name: 4,4'-Diamino-2-methylazobenzene

Cat. No.: B1605504

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Abstract

This application note provides a detailed protocol for the characterization of **4,4'-Diamino-2-methylazobenzene** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. The document outlines the methodology for sample preparation and data acquisition. Key ^1H NMR spectral data, including chemical shifts (δ), multiplicities, and integration values, are summarized for the unambiguous identification and structural confirmation of the title compound.

Introduction

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound with a molecular structure featuring two primary amino groups and a methyl group, which impart specific chemical and physical properties.^[1] The precise structural elucidation of such molecules is paramount in drug development and materials science. ^1H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution.^[1] This document presents a standard protocol and corresponding data for the ^1H NMR characterization of **4,4'-Diamino-2-methylazobenzene**.

Data Presentation

The ^1H NMR spectrum of **4,4'-Diamino-2-methylazobenzene** was recorded in DMSO-d_6 at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The spectral data is summarized in the table below for clarity and ease of comparison.^[1]

Proton Environment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (ortho to NH_2)	6.82	Doublet	2H
Aromatic H (meta to NH_2)	7.25	Singlet	2H
NH_2 (exchangeable)	5.10	Broad	4H
CH_3 (ortho to azo)	2.35	Singlet	3H

Experimental Protocols

A general methodology for the ^1H NMR analysis of **4,4'-Diamino-2-methylazobenzene** is described below.

1. Sample Preparation

- Materials:
 - 4,4'-Diamino-2-methylazobenzene**
 - Deuterated dimethyl sulfoxide (DMSO-d_6)
 - NMR tube (5 mm)
 - Pipettes
 - Vortex mixer
- Procedure:

- Accurately weigh approximately 5-10 mg of **4,4'-Diamino-2-methylazobenzene**.
- Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
- Ensure complete dissolution by gentle agitation or vortexing.
- Transfer the solution into a 5 mm NMR tube.

2. ¹H NMR Data Acquisition

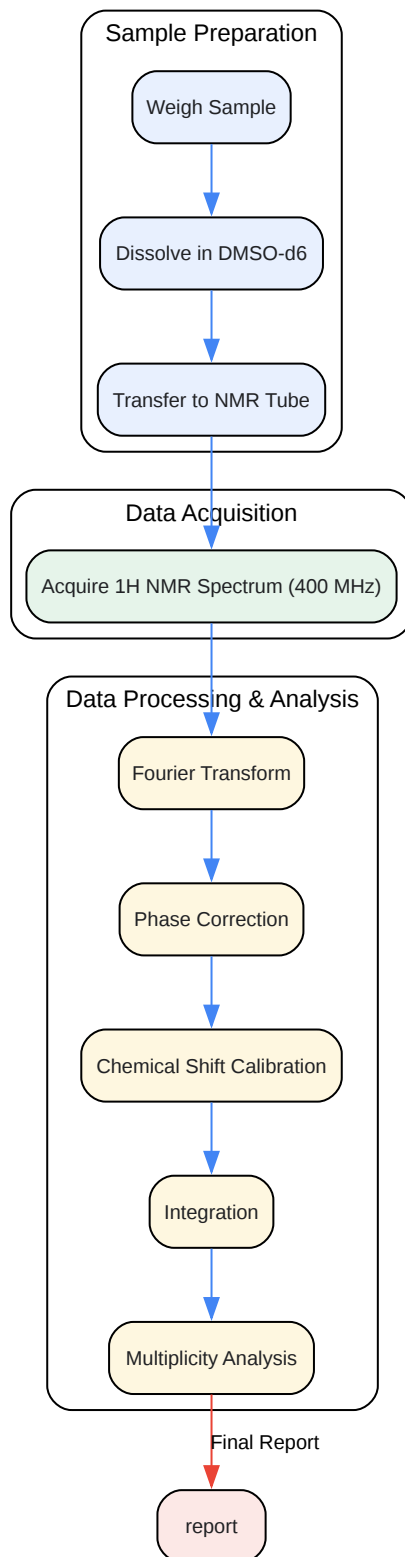
- Instrument: 400 MHz NMR Spectrometer
- Parameters:
 - Solvent: DMSO-d₆
 - Temperature: 298 K (25 °C)
 - Number of Scans: 16-32 (or as needed for good signal-to-noise)
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: Calibrated 90° pulse
 - Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the chemical structure of the analyzed compound.

Experimental Workflow for ¹H NMR Analysis[Click to download full resolution via product page](#)Caption: Workflow for ¹H NMR analysis of **4,4'-Diamino-2-methylazobenzene**.

Caption: Chemical structure of **4,4'-Diamino-2-methylazobenzene**.

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References

- 1. 4,4'-Diamino-2-methylazobenzene | 43151-99-1 | Benchchem [benchchem.com]
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